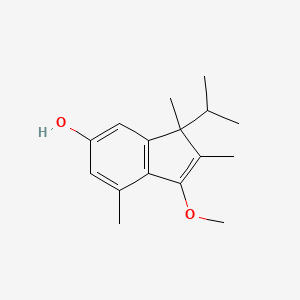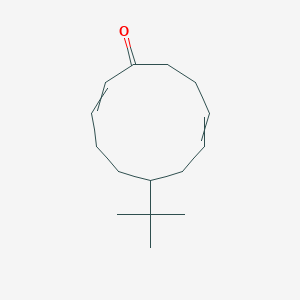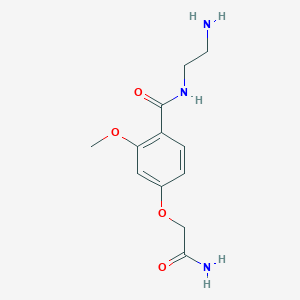
2-Methoxy-2,4,4,5,5-pentamethyl-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-2,4,4,5,5-pentamethyl-1,3-dioxolane is a chemical compound with the molecular formula C9H18O3. It is a member of the dioxolane family, which are cyclic acetals derived from the reaction of aldehydes or ketones with diols. This compound is characterized by its five-membered ring structure containing two oxygen atoms and a methoxy group attached to the second carbon atom. It is known for its stability and unique reactivity, making it valuable in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-2,4,4,5,5-pentamethyl-1,3-dioxolane typically involves the reaction of 2,2,4,4,5,5-hexamethyl-1,3-dioxolane with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes cyclization to form the desired dioxolane compound. The reaction conditions generally include:
Temperature: 25-50°C
Catalyst: Acid catalyst such as sulfuric acid or p-toluenesulfonic acid
Solvent: Methanol
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increased yield. The process involves:
Feed Preparation: Mixing of 2,2,4,4,5,5-hexamethyl-1,3-dioxolane and methanol.
Reaction: Passing the mixture through a reactor containing the acid catalyst at controlled temperature and pressure.
Separation: Separation of the product from the reaction mixture using distillation or extraction techniques.
Purification: Further purification of the product to achieve the desired purity level.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-2,4,4,5,5-pentamethyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) in the presence of a catalyst.
Major Products
Oxidation Products: Aldehydes or ketones.
Reduction Products: Alcohols.
Substitution Products: Compounds with substituted functional groups.
Applications De Recherche Scientifique
2-Methoxy-2,4,4,5,5-pentamethyl-1,3-dioxolane has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis. It is also employed in the preparation of various chemical intermediates.
Biology: Utilized in the study of enzyme-catalyzed reactions and as a stabilizing agent for certain biological molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Methoxy-2,4,4,5,5-pentamethyl-1,3-dioxolane involves its ability to act as a protecting group for carbonyl compounds. The compound forms stable cyclic acetals with aldehydes and ketones, thereby protecting them from unwanted reactions during synthetic processes. The molecular targets include carbonyl groups, and the pathways involved are primarily related to acetal formation and cleavage.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-Methoxy-1,3-dioxolane
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
Uniqueness
2-Methoxy-2,4,4,5,5-pentamethyl-1,3-dioxolane is unique due to its pentamethyl substitution, which imparts greater steric hindrance and stability compared to its analogs. This makes it particularly useful in reactions where stability and resistance to hydrolysis are crucial.
Propriétés
Numéro CAS |
857352-49-9 |
|---|---|
Formule moléculaire |
C9H18O3 |
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
2-methoxy-2,4,4,5,5-pentamethyl-1,3-dioxolane |
InChI |
InChI=1S/C9H18O3/c1-7(2)8(3,4)12-9(5,10-6)11-7/h1-6H3 |
Clé InChI |
IBINLOXCQMWAOA-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(OC(O1)(C)OC)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


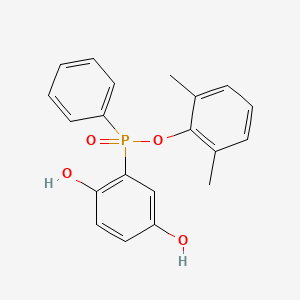
![N-[(2R)-but-3-en-2-yl]pyridine-2-sulfonamide](/img/structure/B14182751.png)

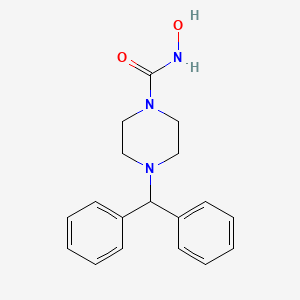
![1-(2,6-Dioxabicyclo[3.1.0]hex-3-en-4-yl)-4-hydroxypentan-1-one](/img/structure/B14182765.png)
![N-(2-Aminoethyl)-4-[2-(2H-tetrazol-5-yl)ethoxy]benzamide](/img/structure/B14182766.png)

![(6-Chloro-1H-indol-3-yl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14182777.png)
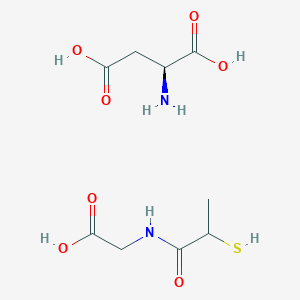

![4,5-Bis[2-(4-nitrophenyl)hydrazinylidene]-9,10-dihydroanthracene-1,8(4H,5H)-dione](/img/structure/B14182793.png)
